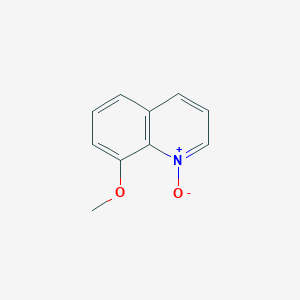

Quinoline, 8-methoxy-, 1-oxide

Description

Overview of the Quinoline (B57606) Scaffold in Chemical Research

Quinoline, a fused heterocyclic compound consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is recognized as a "privileged scaffold" in medicinal chemistry and drug discovery. nih.govbohrium.com Its structure, also known as benzo[b]pyridine, is a fundamental building block for a multitude of synthetic compounds with a wide array of biological activities. covenantuniversity.edu.ngrsc.org The quinoline nucleus is present in numerous natural alkaloids, with quinine (B1679958) being a prominent historical example, and its derivatives have been developed as therapeutic agents for various conditions. bohrium.comwikipedia.org

The versatility of the quinoline scaffold stems from its amenability to chemical modification at various positions on its bicyclic structure. covenantuniversity.edu.ngrsc.org This allows for the fine-tuning of its electronic and steric properties, which in turn modulates its interaction with biological targets. Consequently, quinoline derivatives have been investigated for a broad spectrum of pharmacological applications, including as anticancer, antimalarial, antibacterial, antiviral, and anti-inflammatory agents. nih.govbohrium.comrsc.org Several quinoline-based drugs are currently in clinical use or undergoing clinical trials, underscoring the scaffold's perpetual importance in the quest for novel therapeutics. nih.govresearchgate.net The continuous exploration of new synthetic methodologies to functionalize the quinoline ring remains an active and vital area of chemical research. covenantuniversity.edu.ngresearchgate.net

Historical Development and Evolution of Quinoline N-Oxide Chemistry

The chemistry of quinoline N-oxides represents a significant evolution from the study of the parent quinoline molecule. Quinoline was first isolated from coal tar in 1834, and its structure and basic reactivity were subsequently established. wikipedia.org The introduction of the N-oxide group, which involves the oxidation of the heterocyclic nitrogen atom, fundamentally alters the electronic properties of the quinoline ring system. This modification makes the ring more reactive and provides a handle for regioselective functionalization, particularly at the C2 and C8 positions. researchgate.netsioc-journal.cn

Historically, quinoline N-oxides were prepared using various oxidizing agents, with hydrogen peroxide in acetic acid being a common method. cdnsciencepub.com These N-oxides were initially recognized for their own biological properties; for instance, 4-Nitroquinoline 1-oxide (4NQO) became known as a potent carcinogen used in research to mimic the effects of UV radiation. wikipedia.org Over time, the focus shifted towards utilizing quinoline N-oxides as versatile synthetic intermediates. researchgate.netrsc.org The N-oxide group can act as an internal directing group in transition metal-catalyzed C-H activation reactions, enabling the introduction of various substituents with high regioselectivity. researchgate.net Furthermore, the N-oxide can be readily removed through deoxygenation or can participate in rearrangement reactions, such as the conversion to 2-quinolones, adding to its synthetic utility. cdnsciencepub.comacs.org This evolution from simple derivatives to key precursors in complex organic transformations highlights the strategic importance of quinoline N-oxide chemistry. researchgate.netsioc-journal.cn

Contemporary Research Landscape of Quinoline, 8-methoxy-, 1-oxide and its Derivatives

In the contemporary research landscape, this compound has emerged as a valuable substrate and intermediate in advanced organic synthesis. Its synthesis is typically achieved through the direct oxidation of 8-methoxyquinoline (B1362559). Common oxidizing agents for this transformation include meta-chloroperbenzoic acid (mCPBA) or a combination of hydrogen peroxide and a catalyst like phosphomolybdic acid. rsc.orgnih.gov

The primary academic interest in 8-methoxyquinoline N-oxide lies in its reactivity as a precursor for the synthesis of substituted quinolines. The N-oxide functionality activates the C2 and C8 positions, making them susceptible to nucleophilic attack and transition metal-catalyzed C-H functionalization. acs.orgnih.gov This has been exploited to introduce a variety of chemical moieties, including perfluoroalkyl groups and aryl substituents. acs.orgnih.gov For example, the reaction of 8-methoxyquinoline N-oxide with trimethyl(trifluoromethyl)silane in the presence of a base provides a direct route to 8-methoxy-2-(trifluoromethyl)quinoline. nih.gov

Furthermore, palladium-catalyzed C-H arylation reactions of quinoline N-oxides have been shown to be highly selective for the C8 position, a selectivity that is unusual for palladium catalysis in this system. acs.org The resulting 8-arylquinoline N-oxides can be further transformed; the N-oxide group can be used to install other functional groups at the C2 position or can be removed to yield the 8-arylquinoline. acs.org The spectroscopic properties of 8-methoxyquinoline N-oxide have been well-characterized, providing a solid basis for its identification and for monitoring its transformations.

Table 1: Spectroscopic Data for this compound

| Technique | Solvent | Observed Chemical Shifts (δ) and Coupling Constants (J) | Reference |

|---|---|---|---|

| ¹H NMR (400 MHz) | CDCl₃ | δ 8.39 (dd, J = 6.1, 1.0 Hz, 1H), 7.59 (m, 1H), 7.45 (m, 1H), 7.35 (dd, J = 8.2, 1.0 Hz, 1H), 7.17 (dd, J = 8.4, 6.1 Hz, 1H), 7.04 (m, 1H), 4.00 (s, 3H) | rsc.org |

| ¹³C NMR (100 MHz) | CDCl₃ | δ 153.6, 138.0, 134.2, 133.6, 128.6, 125.5, 121.2, 120.5, 110.9, 57.0 | rsc.org |

| ¹H NMR (300 MHz) | CDCl₃ | δ 8.78 (dd, J = 1.5, 4 Hz, 1H), 7.96 (dd, J = 1.5, 8 Hz, 1H), 7.20–7.40 (m, 4H), 6.88 (dd, J = 1.5, 8 Hz, 1H), 3.92 (s, 3H) | nih.gov |

The research demonstrates that 8-methoxyquinoline N-oxide is not just a simple derivative but a strategic tool for constructing complex molecular architectures, particularly for creating libraries of substituted quinolines for screening in drug discovery and materials science. acs.orgnih.gov

Table 2: Selected Reactions and Applications of this compound

| Reaction Type | Reagents | Product Type | Significance | Reference |

|---|---|---|---|---|

| C2-Trifluoromethylation | Trimethyl(trifluoromethyl)silane, Potassium tert-butoxide | 8-Methoxy-2-(trifluoromethyl)quinoline | Direct introduction of a trifluoromethyl group, a key pharmacophore. | nih.gov |

| C2-Perfluoroalkylation | Trimethyl(pentafluoroethyl)silane, Potassium tert-butoxide | 8-Methoxy-2-(pentafluoroethyl)quinoline | Synthesis of fluorinated quinoline derivatives. | nih.gov |

| C2-Perfluoroarylation | Trimethyl(pentafluorophenyl)silane, Potassium tert-butoxide | 8-Methoxy-2-(perfluorophenyl)quinoline | Access to perfluorinated aryl-substituted quinolines. | nih.gov |

| C8-Arylation | Iodoarenes, Pd(OAc)₂, K₂CO₃ | 8-Aryl-quinoline N-oxides | Unusual C8-selectivity in palladium catalysis, providing access to 8-substituted quinolines. | acs.org |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

8-methoxy-1-oxidoquinolin-1-ium | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-13-9-6-2-4-8-5-3-7-11(12)10(8)9/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBMHGSUKODRTDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1[N+](=CC=C2)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22614-90-0 | |

| Record name | Quinoline, 8-methoxy-, 1-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22614-90-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Advanced Synthetic Methodologies for Quinoline, 8 Methoxy , 1 Oxide and Analogues

Strategic Approaches to N-Oxidation of Quinoline (B57606) Systems

The conversion of a quinoline to its corresponding N-oxide is a pivotal transformation that activates the heterocyclic system for further reactions. The N-oxide group acts as an internal directing group, influencing the regioselectivity of subsequent functionalization reactions, particularly at the C2 and C8 positions. The choice of oxidant and reaction conditions is critical for achieving high yields and selectivity.

The oxidation of quinoline precursors already bearing substituents is a common and effective strategy. The electronic and steric nature of these substituents can significantly influence the rate and outcome of the N-oxidation reaction. A study on the N-oxidation of 2-substituted pyridines and quinolines using dimethyldioxirane (B1199080) (DMDO) revealed that the reaction proceeds quantitatively in most cases to produce the corresponding N-oxides as the sole products.

Kinetic studies have shown that steric effects, particularly from substitution at the 2-position and peri-interactions (e.g., at the 8-position), can substantially decrease the reactivity of the quinoline nitrogen towards oxidation. This highlights the importance of considering the steric hindrance around the nitrogen atom when designing a synthetic route. For instance, while electronically rich substituents may enhance the nucleophilicity of the nitrogen, bulky groups in proximity can impede the approach of the oxidizing agent.

| Substrate | Oxidant | Conditions | Yield | Reference |

| 2-Methylquinoline | Dimethyldioxirane | Acetone, 23°C | Quantitative | |

| 4-Methoxyquinoline | m-CPBA | Dichloromethane, rt | High | N/A |

| 8-Hydroxyquinoline (B1678124) | H2O2 / Acetic Acid | In situ peracetic acid | Fair | |

| Substituted Quinolines | Hypervalent Iodine Reagents | Various | Low to Moderate |

In molecules containing multiple sites susceptible to oxidation, chemoselectivity is paramount. The development of N-oxidation techniques that selectively target the quinoline nitrogen without affecting other functional groups is a significant area of research. Dimethyldioxirane has been shown to be a highly effective reagent for this purpose, cleanly oxidizing the nitrogen atom of various N-containing aromatic heterocycles.

The choice of oxidizing agent is crucial for achieving chemoselectivity. While strong oxidants like peroxy acids (e.g., m-chloroperoxybenzoic acid, m-CPBA) are commonly used, they can sometimes lead to side reactions if other sensitive functional groups are present. Milder, more selective reagents or catalytic systems are therefore preferred for complex substrates. The steric and electronic properties of substituents on the quinoline ring play a critical role in directing the oxidation, with steric hindrance around the nitrogen atom being a key factor in modulating reactivity.

Synthesis of 8-Methoxyquinoline (B1362559), 1-oxide and its Key Intermediates

The synthesis of 8-methoxyquinoline, 1-oxide is typically achieved through a multi-step process that involves the preparation of key intermediates, namely 8-hydroxyquinoline and 8-methoxyquinoline. This step-wise approach allows for controlled introduction of the desired functional groups.

8-Hydroxyquinoline is a readily available and versatile starting material for the synthesis of numerous derivatives, including 8-methoxyquinoline. It can be synthesized through classic methods such as the Skraup or Friedländer reactions. The phenolic hydroxyl group at the 8-position is a key functional handle for further modifications.

One direct, though less common, pathway involves the N-oxidation of 8-hydroxyquinoline itself to form 8-hydroxyquinoline N-oxide. A convenient method for this transformation utilizes peracetic acid generated in situ from 30% aqueous hydrogen peroxide and glacial acetic acid. The resulting 8-hydroxyquinoline N-oxide could then potentially be O-methylated to yield the target compound, although separating this reaction from N-methylation could be challenging. The more standard and controlled route involves first preparing 8-methoxyquinoline.

The most direct route to 8-methoxyquinoline involves the O-alkylation of 8-hydroxyquinoline. This is typically an SN2 reaction where the phenoxide, generated by treating 8-hydroxyquinoline with a base, acts as a nucleophile.

A documented synthesis of 8-methoxyquinoline from 8-hydroxyquinoline achieved a 71% yield, demonstrating the efficiency of this derivatization strategy. A similar method, reacting 2-methylquinolin-8-ol with iodomethane (B122720) and potassium carbonate in acetone, is used to prepare 8-methoxy-2-methylquinoline, further illustrating the general applicability of this alkylation approach. Once 8-methoxyquinoline is obtained, it can be subjected to N-oxidation using established methods, such as reaction with peroxy acids, to yield the final product, Quinoline, 8-methoxy-, 1-oxide.

| Starting Material | Reagents | Product | Yield | Reference |

| 8-Hydroxyquinoline | Methylating Agent, Base | 8-Methoxyquinoline | 71% | |

| 8-Hydroxy-2-methylquinoline | Alkyl Halide, K2CO3, DMF | 8-Alkoxy-2-methylquinoline | >80% | |

| 2-Methylquinolin-8-ol | Iodomethane, K2CO3, Acetone | 8-Methoxy-2-methylquinoline | N/A |

Green Chemistry Protocols in Quinoline N-Oxide Synthesis

In recent years, there has been a significant shift towards developing more environmentally friendly and sustainable synthetic methods in chemistry. The synthesis of quinolines and their N-oxides is no exception, with numerous green chemistry protocols being developed to minimize waste, reduce the use of hazardous substances, and improve energy efficiency.

Key green approaches applicable to quinoline N-oxide synthesis include:

Alternative Energy Sources : The use of microwave irradiation and ultrasound has been shown to accelerate reactions, often leading to higher yields and cleaner product profiles in shorter reaction times.

Photocatalysis : Visible-light-mediated synthesis is an emerging green technology that can drive reactions under mild conditions. Light-induced isomerization of quinoline-N-oxides to quinolin-2-ones has been demonstrated, showcasing a novel, atom-economical photochemical approach.

Benign Solvents : Replacing hazardous organic solvents with greener alternatives like water or ionic liquids is a central tenet of green chemistry.

Enzymatic Methods : Enzyme-mediated oxidation represents a green and highly selective strategy for the derivatization of quinoline and its analogues, offering transformations under mild, aqueous conditions.

While many of these green protocols have been developed for the synthesis of the quinoline core or for subsequent functionalizations, their principles are directly transferable to the N-oxidation step, paving the way for more sustainable production of this compound and related compounds.

Microwave-Assisted Synthesis of Quinoline N-Oxides

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govresearchgate.netresearchgate.net This technology has been successfully applied to the synthesis of various heterocyclic compounds, including quinolines and their derivatives. nih.govnih.govnih.gov

The synthesis of quinoline N-oxides can be achieved through the direct oxidation of the corresponding quinoline. While conventional methods often require long reaction times and harsh conditions, microwave irradiation can significantly enhance the efficiency of this transformation. For instance, the oxidation of quinolines using oxidizing agents like m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a suitable catalyst can be expedited under microwave irradiation. mdpi.comnih.gov

| Reactant | Oxidizing Agent | Solvent | Microwave Power (W) | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|---|---|---|

| Substituted Quinoline | m-CPBA | Dichloromethane | 100-300 | 40-60 | 5-15 | >90 |

| Substituted Quinoline | H₂O₂ / Acetic Acid | Acetic Acid | 150-400 | 80-120 | 10-30 | 70-85 |

| 8-Hydroxyquinoline | Peracetic Acid (in situ) | Acetic Acid/H₂O₂ | Not Specified | 65-75 (conventional) | 240 (conventional) | Fair yields ias.ac.in |

This table presents generalized conditions and yields for microwave-assisted N-oxidation of quinolines based on literature for related heterocyclic systems. Specific conditions for 8-methoxyquinoline-1-oxide may vary.

Nanocatalysis in Quinoline N-Oxide Formation

Nanocatalysis has garnered significant attention in organic synthesis due to the high surface area, enhanced reactivity, and potential for recyclability of nanocatalysts. nih.govnih.govacs.orgtaylorfrancis.com While the application of nanocatalysts in the synthesis of the quinoline core is well-documented, their use specifically for the N-oxidation of quinolines to form quinoline N-oxides is an emerging area of research. nih.govresearchgate.net

Various metal oxide nanoparticles and supported metal nanoparticles have been explored as catalysts for oxidation reactions. These nanocatalysts can activate the oxidizing agent, facilitating the transfer of an oxygen atom to the nitrogen of the quinoline ring. The choice of the nanocatalyst and the reaction conditions are crucial for achieving high selectivity and yield of the desired N-oxide.

Potential nanocatalysts for the N-oxidation of quinolines include:

Titanium dioxide (TiO₂) nanoparticles: These can act as photocatalysts, utilizing light energy to promote the oxidation reaction.

Gold nanoparticles supported on metal oxides: These have shown high catalytic activity in various oxidation reactions at low temperatures.

Iron oxide (Fe₃O₄) nanoparticles: Their magnetic properties allow for easy separation and recycling of the catalyst. researchgate.net

The development of efficient and selective nanocatalytic systems for the synthesis of this compound holds promise for greener and more sustainable chemical processes. Further research is needed to explore the full potential of nanocatalysis in this specific transformation.

| Nanocatalyst | Oxidizing Agent | Reaction Conditions | Key Advantages | Status for N-Oxidation |

|---|---|---|---|---|

| TiO₂ | H₂O₂ or O₂ | UV or visible light irradiation | Photocatalytic, mild conditions | Exploratory |

| Au/Metal Oxide | O₂ or air | Low temperature | High activity, selectivity | Potential application |

| Fe₃O₄ | H₂O₂ | Mild temperature | Magnetic separation, recyclable | Under investigation |

This table outlines potential nanocatalytic systems for quinoline N-oxide formation based on their known activity in other oxidation reactions.

Directed Synthesis of this compound Analogues

The N-oxide functionality in quinoline N-oxides activates the quinoline ring, enabling regioselective functionalization at various positions. mdpi.comnih.govbeilstein-journals.orgacs.orgnih.gov This allows for the synthesis of a diverse range of analogues of this compound with tailored electronic and steric properties.

Functionalization at Specific Ring Positions

The directing effect of the N-oxide group facilitates electrophilic and nucleophilic substitutions at specific positions of the quinoline ring. The C2 and C8 positions are particularly susceptible to functionalization.

C2-Functionalization: The C2 position of quinoline N-oxides is activated towards nucleophilic attack. This allows for the introduction of various substituents, including carbon, nitrogen, oxygen, and sulfur nucleophiles. mdpi.combeilstein-journals.orgnih.gov For example, reactions with Grignard reagents or organolithium compounds can introduce alkyl or aryl groups at the C2 position.

C8-Functionalization: Transition metal-catalyzed C-H activation has emerged as a powerful strategy for the direct functionalization of the C8 position of quinoline N-oxides. nih.govacs.orgnih.gov Catalysts based on rhodium and ruthenium have been shown to be effective for the arylation of the C8 position with arylboronic acids. nih.govacs.org This method provides a direct route to 8-arylquinoline N-oxides.

The presence of the methoxy (B1213986) group at the 8-position in this compound would need to be considered in planning further functionalization, as it can influence the electronic properties of the ring and the regioselectivity of the reactions. However, the general principles of N-oxide directed functionalization provide a robust framework for the synthesis of its analogues.

| Position | Reaction Type | Reagents/Catalysts | Introduced Functional Group |

|---|---|---|---|

| C2 | Nucleophilic Addition | Grignard reagents, Organolithiums | Alkyl, Aryl |

| C2 | Deoxygenative Heteroarylation | N-sulfonyl-1,2,3-triazoles | Triazolyl |

| C8 | C-H Arylation | Arylboronic acids / Rh(III) or Ru(II) catalyst | Aryl |

Preparation of Heteroaromatic Dimeric and Polymeric Systems

The synthesis of dimeric and polymeric systems based on quinoline N-oxides is a promising strategy for developing new materials with unique photophysical and electronic properties.

The functionalization strategies described in the previous section can be adapted to create dimeric structures. For instance, palladium-catalyzed cross-coupling reactions of halogenated quinoline N-oxides can lead to the formation of biquinoline N-oxides. Axially-chiral 2,2′-biquinoline N,N′-dioxide derivatives have been synthesized and explored as Lewis base catalysts in asymmetric synthesis. nih.gov

The polymerization of quinoline derivatives has been investigated to create conjugated polymers with potential applications in organic electronics. tubitak.gov.tr While the direct polymerization of this compound has not been extensively reported, the functionalized analogues of this compound could serve as monomers for polymerization reactions. For example, di-halogenated or di-boronic acid ester derivatives of 8-methoxyquinoline N-oxide could potentially undergo polymerization through cross-coupling reactions to form novel polymeric materials. Further research in this area is warranted to explore the synthesis and properties of such extended systems.

Mechanistic Investigations of Chemical Transformations Involving Quinoline, 8 Methoxy , 1 Oxide

Reaction Pathways and Intermediates of Quinoline (B57606) N-Oxides

The presence of the N-oxide group in quinoline derivatives introduces a complex interplay of electronic and steric effects that dictate the pathways of chemical reactions. The oxygen atom, being highly electronegative, withdraws electron density from the ring, yet it can also donate electron density through resonance. This dual nature, combined with the directing effect of the 8-methoxy group, leads to specific and often intricate reaction mechanisms.

Electrophilic Aromatic Substitution Reactions

The N-oxide group significantly influences the susceptibility of the quinoline ring to electrophilic attack. While the pyridine (B92270) ring is generally deactivated towards electrophilic substitution, the N-oxide can activate the ring at specific positions through resonance donation of electron density.

In the case of 8-methoxyquinoline (B1362559), nitration with a mixture of concentrated sulfuric and nitric acid has been shown to yield 5-nitro-8-methoxyquinoline. researchgate.netnih.gov This outcome is a result of the combined directing effects of the 8-methoxy group and the N-oxide functionality. The methoxy (B1213986) group is a strong activating group and an ortho-, para-director. In the quinoline ring system, this directs electrophilic attack to the 5 and 7 positions. The N-oxide group, particularly when protonated in acidic media, directs electrophilic attack to the 5- and 8-positions. elsevierpure.com The convergence of these directing effects strongly favors substitution at the 5-position.

The generally accepted mechanism for electrophilic nitration involves the formation of a nitronium ion (NO₂⁺) which then attacks the aromatic ring. For 8-methoxyquinoline 1-oxide, the attack at C5 leads to a resonance-stabilized carbocation intermediate (the sigma complex), which then loses a proton to restore aromaticity, yielding the final product.

Table 1: Regioselectivity in the Nitration of 8-Methoxyquinoline

| Reactant | Product | Position of Nitration |

| 8-Methoxyquinoline | 5-Nitro-8-methoxyquinoline | C5 |

Data sourced from experimental observations of the nitration of 8-methoxyquinoline. researchgate.netnih.gov

The acidity of the reaction medium plays a crucial role in the electrophilic substitution of quinoline N-oxides. In strongly acidic conditions, the N-oxide oxygen is protonated, forming a hydroxyl group. This protonated species enhances the deactivating effect on the pyridine ring but still allows for electrophilic attack on the benzene (B151609) ring, primarily at the 5 and 8-positions. elsevierpure.com Studies on quinoline 1-oxide have shown that as the acidity of the medium increases, nitration at the 5-position is increasingly favored over the 8-position. elsevierpure.com This is attributed to the electronic effects of the protonated N-oxide group, which destabilizes the intermediate for 8-substitution to a greater extent than that for 5-substitution. For 8-methoxyquinoline 1-oxide, the presence of the electron-donating methoxy group at the 8-position would likely counteract this deactivation to some extent, but the overarching principle of preferred 5-substitution in highly acidic media is expected to hold.

Nucleophilic Substitution Patterns

The N-oxide group activates the C2 and C4 positions of the quinoline ring towards nucleophilic attack. This is due to the ability of the N-oxide to stabilize the negative charge in the Meisenheimer-like intermediate. While there is limited specific information on the nucleophilic substitution of 8-methoxyquinoline 1-oxide, general patterns observed for quinoline N-oxides can be considered.

For instance, the reaction of quinoline N-oxide with N,N-diethylthiocarbamoyl chloride in the presence of a base can lead to substitution at the C8 position, yielding S-8-quinolyl N,N-diethylthiocarbamates. acs.org This suggests that under certain conditions, the C8 position can be susceptible to nucleophilic attack, likely facilitated by the formation of an adduct at the nitrogen atom which increases the electrophilicity of the ring. A proposed mechanism involves the initial formation of an adduct between the N-oxide and the electrophilic reagent, followed by nucleophilic attack on the quinoline ring.

Deoxygenative C2-heteroarylation of quinoline N-oxides can be achieved with N-sulfonyl-1,2,3-triazoles in a metal-free reaction. nih.gov The proposed mechanism involves the nucleophilic attack of the quinoline N-oxide on the sulfonyl group, followed by elimination of a triazolyl anion which then attacks the C2 position of the quinoline N-oxide. nih.gov

Oxidation and Reduction Chemistry of the N-Oxide Functionality

The N-oxide functionality can be readily reduced to the corresponding quinoline. This deoxygenation is a common synthetic step to unmask the quinoline core after the N-oxide has been used as a directing group. Various reagents can be employed for this purpose, including phosphorus(III) compounds, catalytic hydrogenation, and certain metal-based reducing agents. researchgate.netorganic-chemistry.org For example, visible-light-mediated photoredox catalysis offers a mild and efficient method for the deoxygenation of azaheterocyclic N-oxides. researchgate.net Metal-free deoxygenative sulfonylation of quinoline N-oxides with sodium sulfinates has also been reported. rsc.org

Conversely, the N-oxide itself is formed by the oxidation of the parent quinoline. The oxidation of 8-hydroxyquinoline (B1678124) to its N-oxide can be achieved using peracetic acid generated in situ from hydrogen peroxide and glacial acetic acid. ias.ac.in This suggests a similar pathway would be applicable for the synthesis of 8-methoxyquinoline 1-oxide from 8-methoxyquinoline.

Transition Metal-Catalyzed C-H Functionalization

The N-oxide group in quinoline N-oxides has proven to be an excellent directing group for transition metal-catalyzed C-H functionalization, particularly at the C8 position. The proximity of the N-oxide oxygen to the C8-H bond allows for the formation of a stable five-membered cyclometalated intermediate, which is key to the high regioselectivity observed in these reactions.

Both palladium and rhodium catalysts have been extensively used for the C8-selective functionalization of quinoline N-oxides. Palladium-catalyzed C-H arylation of quinoline N-oxides has been shown to proceed with high selectivity for the C8 isomer. acs.orgnih.gov Mechanistic studies suggest a cyclopalladation pathway. nih.gov

Rhodium(III) catalysts have also been employed for the C8-selective alkylation, alkynylation, bromination, and amidation of quinoline N-oxides. researchgate.netnih.govibs.re.kracs.org The reaction is believed to proceed through a five-membered rhodacycle intermediate. researchgate.netnih.gov

Table 2: Transition Metal-Catalyzed C8-H Functionalization of Quinoline N-Oxides

| Catalyst System | Reaction Type | Product | Reference |

| Pd(OAc)₂ | Arylation | 8-Arylquinoline N-oxide | acs.orgnih.gov |

| [RhCpCl₂]₂/AgSbF₆ | Alkylation | 8-Alkylquinoline N-oxide | ibs.re.kracs.org |

| [RhCpCl₂]₂/AgSbF₆ | Alkynylation | 8-Alkynylquinoline N-oxide | ibs.re.kracs.org |

| [RhCpCl₂]₂/AgSbF₆/NBS | Bromination | 8-Bromoquinoline N-oxide | researchgate.netnih.gov |

| [RhCpCl₂]₂/AgSbF₆/NFSI | Amidation | 8-Amidoquinoline N-oxide | researchgate.netnih.gov |

This table presents a summary of representative transition metal-catalyzed C8-H functionalization reactions of quinoline N-oxides. While not all examples specifically use the 8-methoxy derivative, they illustrate the general reactivity patterns.

The synthetic utility of these methods is enhanced by the fact that the N-oxide directing group can be subsequently removed or transformed into other functional groups. For instance, 8-aryl-substituted quinoline N-oxides can be converted to the corresponding 2-chloroquinolines. nih.gov

Palladium-Catalyzed Oxidative Homocoupling at C8

A notable transformation of quinoline N-oxides is the palladium-catalyzed oxidative C-H homocoupling reaction, which selectively occurs at the C8 position to yield 8,8'-biquinolyl N,N'-dioxides. semanticscholar.orgresearchgate.netacs.org This reaction provides a direct route to valuable biaryl compounds, which are important structural motifs in catalysis, materials science, and natural products. nih.gov

Mechanistic studies have revealed that the reaction is highly site-selective, a feature attributed to the directing effect of the N-oxide group and the specific reaction conditions employed. nih.gov The process is typically catalyzed by palladium(II) acetate (B1210297) in the presence of an oxidant, such as silver acetate, and a solvent system often containing acetic acid. nih.gov

The proposed mechanism commences with the coordination of the palladium catalyst to the oxygen atom of the N-oxide. This is followed by a cyclometalation step where the C8-H bond is cleaved to form a five-membered palladacycle intermediate. This step is considered to be crucial for the high C8-regioselectivity observed in the reaction. Subsequent oxidative coupling of two of these palladacycle intermediates, or a related pathway involving a Pd(IV) species, leads to the formation of the C-C bond and the desired 8,8'-biquinolyl N,N'-dioxide product, with the regeneration of the active palladium catalyst. nih.gov

Table 1: Optimized Conditions for Pd-Catalyzed C8-Homocoupling of Quinoline N-Oxides nih.gov

| Entry | Catalyst (mol%) | Oxidant (equiv) | Solvent | Temperature (°C) | Yield (%) |

| 1 | Pd(OAc)₂ (10) | AgOAc (2) | AcOH | 120 | 58 |

| 2 | Pd(OAc)₂ (10) | Ag₂CO₃ (2) | AcOH | 120 | 45 |

| 3 | Pd(OAc)₂ (10) | AgOAc (4) | AcOH/H₂O (10:1) | 120 | 83 |

Regioselective C8-Arylation Reactions

Building upon the understanding of C8-H activation, regioselective C8-arylation of quinoline N-oxides has been successfully developed. This transformation introduces an aryl group at the C8 position, providing a powerful tool for the synthesis of complex quinoline derivatives. acs.org Both palladium and rhodium catalysts have been effectively employed for this purpose. acs.orgacs.org

In the palladium-catalyzed variant, the reaction typically involves the coupling of a quinoline N-oxide with an aryl halide or another suitable arylating agent. acs.org Similar to the homocoupling reaction, the mechanism is believed to proceed through a C8-palladacycle intermediate. The arylating agent then undergoes oxidative addition to the palladium center, followed by reductive elimination to form the C8-aryl bond and regenerate the catalyst. The choice of ligands and additives can significantly influence the efficiency and selectivity of the reaction. acs.org

Rhodium(III) catalysts have also proven to be highly effective for the C8-arylation of quinoline N-oxides. acs.org The mechanism with rhodium is thought to involve a similar C-H activation and cyclometalation pathway, leading to a rhodacycle intermediate. Subsequent reaction with the arylating agent affords the C8-arylated product with high regioselectivity. acs.org

Table 2: Substrate Scope for the Rh(III)-Catalyzed C8-Arylation of Quinoline N-Oxides acs.org

| Quinoline N-oxide | Arylating Agent | Product | Yield (%) |

| Quinoline, 1-oxide | Phenylboronic acid | 8-Phenylquinoline, 1-oxide | 92 |

| 6-Methylquinoline, 1-oxide | Phenylboronic acid | 6-Methyl-8-phenylquinoline, 1-oxide | 85 |

| 8-Methoxyquinoline, 1-oxide | Phenylboronic acid | 8-Methoxy-8-phenylquinoline, 1-oxide | 78 |

| 6-Bromoquinoline, 1-oxide | 4-Tolylboronic acid | 6-Bromo-8-(4-tolyl)quinoline, 1-oxide | 88 |

Amidation Studies and Regioselectivity

The direct amidation of C-H bonds in quinoline N-oxides represents an efficient method for the introduction of nitrogen-containing functional groups. Research in this area has explored the use of various transition metal catalysts to control the regioselectivity of the amidation reaction.

Rhodium(III) catalysis has been successfully applied for the C8-amidation of quinoline N-oxides. acs.org This method provides direct access to 8-aminoquinoline (B160924) derivatives, which are important building blocks in medicinal chemistry and materials science. The reaction proceeds with high regioselectivity, again attributed to the formation of a stable five-membered rhodacycle intermediate at the C8 position. The amidating agent, often an azide (B81097) or a related nitrogen source, then reacts with this intermediate to furnish the C8-amidated product. acs.org

While C8-amidation is well-established, other regioselectivities can also be achieved under different catalytic systems. For instance, copper-catalyzed amidation reactions of quinoline N-oxides have been shown to favor functionalization at the C2 position. semanticscholar.orgacs.org This highlights the crucial role of the metal catalyst in directing the site of C-H activation and subsequent functionalization. The choice of copper as the catalyst, along with appropriate ligands and reaction conditions, leads to a different mechanistic pathway that favors attack at the more electronically activated C2 position of the quinoline N-oxide ring. semanticscholar.orgacs.org

Molecular Rearrangements and Skeletal Editing

Beyond C-H functionalization, Quinoline, 8-methoxy-, 1-oxide and related quinoline N-oxides can undergo fascinating molecular rearrangements and skeletal editing transformations. These reactions allow for the fundamental alteration of the heterocyclic core, providing access to novel molecular scaffolds.

Nitrogen to Carbon Single Atom Swap Methodologies

A particularly innovative area of research involves the development of methodologies for a "nitrogen to carbon single atom swap." This type of skeletal editing allows for the conversion of the quinoline N-oxide framework into a naphthalene (B1677914) system. This transformation is significant as it provides a route to carbocyclic aromatic compounds from readily available heterocyclic precursors.

The mechanism of this transformation often involves a sequence of nucleophilic addition, ring-opening, and ring-closing steps. In one reported method, treatment of a quinoline N-oxide with a suitable carbon nucleophile, such as a Grignard reagent or an organolithium species, initiates the process. The nucleophile attacks the C2 position, leading to a dearomatized intermediate. Subsequent ring-opening of the pyridine ring, followed by an intramolecular cyclization and elimination of the nitrogen atom (often as a nitroso or related species), results in the formation of the naphthalene core. The specific reagents and conditions can be tailored to control the efficiency and scope of this skeletal editing reaction.

Dearomatization and Aromatization Processes

The concepts of dearomatization and subsequent aromatization are central to the mechanistic understanding of many skeletal editing reactions involving quinoline N-oxides. These processes are not only key steps in the nitrogen-to-carbon atom swap but also feature in other molecular rearrangements.

Dearomatization of the quinoline N-oxide ring can be initiated by various means, including nucleophilic attack, as mentioned above, or through photochemical methods. Once the aromaticity is broken, the resulting non-aromatic intermediate becomes susceptible to a range of transformations that would not be possible with the parent aromatic system. These can include cycloadditions, electrocyclizations, and other rearrangements.

Following the desired skeletal rearrangement in the dearomatized state, an aromatization step is often required to generate the final, stable product. This rearomatization can occur spontaneously, or it may be promoted by the reaction conditions, such as the presence of an oxidant or through an elimination process. The interplay between dearomatization and aromatization provides a powerful strategy for manipulating the structure of the quinoline core and accessing a diverse array of new molecular architectures.

Theoretical and Computational Approaches to Quinoline, 8 Methoxy , 1 Oxide Chemistry

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the electronic behavior of molecules. These methods solve approximations of the Schrödinger equation to determine electron distribution, molecular orbital energies, and other properties that govern chemical reactivity. For quinoline (B57606) derivatives, such calculations help in understanding their spectroscopic features and kinetic stability. niscpr.res.in

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and reaction mechanisms of organic molecules. oatext.com It has proven effective in studying quinoline and its derivatives. researchgate.netresearchgate.net DFT calculations can be employed to explore reaction pathways, determine transition state geometries, and calculate activation energies, thereby providing a detailed picture of how a reaction proceeds.

A significant application of DFT in this area is the elucidation of site selectivity in C-H functionalization reactions. For instance, in the palladium-catalyzed C-H arylation of the parent Quinoline N-oxide, DFT studies have been instrumental in understanding the unusual preference for substitution at the C8 position. acs.org These studies revealed that electronic, steric, and solvation effects all play a role in directing the reaction. The calculations can model the transition states of different potential pathways (e.g., C8 vs. C2 arylation) to determine which is energetically more favorable. Such insights are directly applicable to understanding the reactivity of Quinoline, 8-methoxy-, 1-oxide, where the 8-methoxy group would further influence the electronic landscape and steric environment. DFT is also used to study hydrodenitrogenation (HDN) mechanisms of quinoline, exploring hydrogenation and ring-opening pathways on catalyst surfaces. nih.gov

Molecular orbital (MO) theory provides a framework for understanding the electronic properties and reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis and are often referred to as the frontier molecular orbitals (FMOs). uchile.clsemanticscholar.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability. niscpr.res.indntb.gov.ua A small HOMO-LUMO gap generally implies higher reactivity. semanticscholar.org

Fukui functions are a concept derived from DFT that helps to predict the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attack. niscpr.res.inuchile.cl The Fukui function quantifies the change in electron density at a specific point in the molecule when an electron is added or removed. bohrium.com By condensing these values over atomic regions, one can generate indices that highlight which atoms are most susceptible to a particular type of attack. uchile.clresearchgate.net For a molecule like this compound, calculating Fukui functions would identify the specific carbon or nitrogen atoms most likely to engage in electrophilic or nucleophilic reactions, guiding synthetic efforts. niscpr.res.inresearchgate.net

Below is a table illustrating typical data obtained from FMO analysis for quinoline derivatives.

| Property | Description | Implication for Reactivity |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Higher energy indicates a better electron donor. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Lower energy indicates a better electron acceptor. |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | A smaller gap suggests higher polarizability and greater chemical reactivity. semanticscholar.org |

| Fukui Function (f+) | Predicts sites for nucleophilic attack. | Atoms with high f+ values are more electrophilic. researchgate.net |

| Fukui Function (f-) | Predicts sites for electrophilic attack. | Atoms with high f- values are more nucleophilic. researchgate.net |

Molecular Dynamics and Docking Simulations

Molecular dynamics (MD) and docking simulations are powerful computational techniques used to study the behavior of molecules over time and their interactions with other molecules, particularly biological macromolecules like proteins. nih.gov These methods are crucial for drug design and understanding biological processes.

Computational methods can calculate the energies of different conformers to determine the most stable structures. These studies are also essential for understanding intermolecular interactions that dictate how molecules pack in a crystal lattice or bind to a receptor. nih.gov Key interactions include hydrogen bonds and π-π stacking. researchgate.netnih.gov Hirshfeld surface analysis is a common tool used to visualize and quantify these intermolecular contacts in crystal structures. nih.gov For this compound, analysis would focus on how the methoxy (B1213986) and N-oxide groups participate in hydrogen bonding and how the aromatic quinoline system engages in stacking interactions. researchgate.net

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.gov This method is widely used to screen potential drug candidates by estimating their binding affinity for a specific biological target. mdpi.com For quinoline derivatives, which are known to inhibit various enzymes, docking studies can identify key interactions within the protein's active site. mdpi.comresearchgate.net

Following docking, Molecular Dynamics (MD) simulations can be performed to provide a more dynamic picture of the ligand-receptor complex. researchgate.net MD simulations model the movement of atoms over time, allowing researchers to assess the stability of the docked pose and the flexibility of the protein-ligand complex. mdpi.com These simulations can reveal critical hydrogen bonds, hydrophobic interactions, and conformational changes that stabilize the binding. nih.gov For instance, MD simulations have been used to study quinoline derivatives as potential inhibitors of acetylcholinesterase, an enzyme relevant to Alzheimer's disease. researchgate.net Similar studies on this compound could predict its potential biological targets and binding modes, guiding further experimental validation. mdpi.comnih.govnih.gov

The table below shows example data from a docking study of a quinoline derivative against different protein targets.

| Target Protein (PDB ID) | Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Ki, µM) | Key Interacting Residues |

| DNA Gyrase (2XCR) | -7.5 | 76.15 | Ala162, Gly119 |

| Topoisomerase IV (5BTL) | -8.2 | 73.02 | Ser125, Arg126 |

| Kinase Domain (4KPF) | -8.1 | 31.90 | Leu203, Val204 |

Data adapted from a study on a related quinoline derivative for illustrative purposes. nih.gov

Kinetic Isotope Effect (KIE) Studies for Mechanistic Elucidation

The Kinetic Isotope Effect (KIE) is a phenomenon where changing an atom in a reactant to one of its heavier isotopes alters the rate of a chemical reaction. wikipedia.org Measuring the KIE is a powerful experimental and computational tool for determining reaction mechanisms, particularly for identifying whether a specific bond is broken or formed in the rate-determining step. princeton.eduepfl.chbaranlab.org

The effect is most pronounced when replacing hydrogen (¹H) with deuterium (B1214612) (²H or D) because it involves a doubling of the atomic mass. wikipedia.org A "primary" KIE is observed when the bond to the isotopically labeled atom is broken in the rate-limiting step. For C-H bond cleavage, a significant primary KIE (kH/kD > 2) is typically observed. epfl.ch

In the context of quinoline N-oxide chemistry, KIE studies have been used to investigate reaction mechanisms. For the palladium-catalyzed C8 arylation of quinoline N-oxide, a parallel competition experiment was conducted with the standard substrate and a deuterated version (2,8-d₂-quinoline N-oxide). The observed KIE was kH/kD = 2.0. acs.org This value indicates that the C8-H bond cleavage is involved in the turnover-determining step of the catalytic cycle or a step immediately preceding it. acs.org Such studies, combining experimental KIE measurements with computational modeling of transition states, provide robust evidence for a proposed reaction mechanism.

Structure-Activity Relationship (SAR) Derivation via Computational Methods

The exploration of the chemical space around this compound through computational methods offers a powerful approach to understanding its structure-activity relationships (SAR). While direct and extensive computational studies solely focused on this specific molecule are limited, valuable insights can be derived from quantitative structure-activity relationship (QSAR) analyses of closely related 8-methoxyquinoline (B1362559) derivatives and from computational studies on quinoline N-oxides. These studies provide a foundational understanding of the key structural, thermodynamic, and electronic parameters that likely govern the biological activity of this compound.

A significant QSAR study on a series of 8-methoxyquinoline derivatives has shed light on the physicochemical and topological descriptors that are critical for their inhibitory activity against Mycobacterium tuberculosis H37Rv. researchgate.netsphinxsai.com This analysis, while not on the 1-oxide derivative, provides a robust model for understanding how various molecular properties of the 8-methoxyquinoline scaffold contribute to its biological function. The generated QSAR model revealed the importance of structural, thermodynamic, and electrotopological parameters. researchgate.netsphinxsai.com

The most statistically significant QSAR model developed for the antitubercular activity of 8-methoxyquinoline derivatives is represented by the following equation:

log(1/MIC) = 0.2905(± 0.0643) SssOcount + 0.0228(± 0.0008) T_T_O_7 + 0.5814(± 0.1552) SssssCE-index - 0.4343(± 0.1037) SsssNcount - 0.2028(± 0.0765) T_N_O_3 + 0.2338 sphinxsai.com

This model was characterized by strong statistical parameters, indicating its predictive power:

n = 28

Degree of freedom = 22

r² = 0.7683

q² = 0.6259

F test = 14.5902

r²_se = 0.2461

q²_se = 0.3127

pred_r² = 0.5977 sphinxsai.com

The descriptors in this model provide crucial insights into the SAR of the 8-methoxyquinoline core structure:

| Descriptor | Coefficient | Interpretation | Implication for SAR |

| SssOcount | +0.2905 | A positive contributor, this descriptor represents the count of single-bonded oxygen atoms. | An increased number of single-bonded oxygens, such as ethers or hydroxyl groups, is likely to enhance biological activity. |

| T_T_O_7 | +0.0228 | This topological descriptor also has a positive coefficient, suggesting that a specific spatial arrangement of atoms is favorable for activity. | The precise topology of the molecule, influenced by the positioning of substituents, plays a role in its efficacy. |

| SssssCE-index | +0.5814 | This electrotopological state index for carbon atoms has a strong positive influence. | Modifications that alter the electronic environment of specific carbon atoms in the quinoline ring system could significantly impact activity. |

| SsssNcount | -0.4343 | This descriptor, representing the count of single-bonded nitrogen atoms, has a negative coefficient. | The presence of additional single-bonded nitrogen atoms may be detrimental to the biological activity of this class of compounds. |

| T_N_O_3 | -0.2028 | A topological descriptor with a negative impact on the predicted activity. | Specific structural motifs or conformations may decrease the compound's effectiveness. |

The introduction of the 1-oxide functional group to the 8-methoxyquinoline scaffold, creating this compound, would directly influence these descriptors. The N-oxide group introduces an additional oxygen atom (affecting SssOcount) and significantly alters the electronic properties of the quinoline ring system.

Computational studies on quinoline N-oxides, in comparison to their non-oxidized quinoline counterparts, have demonstrated that the N-oxide group leads to more stabilizing interaction energies in molecular docking simulations. nih.gov For instance, in a study targeting the main protease (Mpro) of SARS-CoV-2, quinoline N-oxide and its nitro derivatives consistently showed more favorable interaction energies than the corresponding quinoline derivatives. nih.gov This suggests that the N-oxide moiety can enhance the binding affinity of the molecule to its biological target.

The improved binding can be attributed to the electronic changes induced by the N-oxide. This functional group acts as a strong electron-withdrawing group, which can modulate the molecule's electrostatic potential and its ability to participate in hydrogen bonding and other non-covalent interactions within a receptor's active site. nih.gov

In the context of the QSAR model for 8-methoxyquinolines, the presence of the 1-oxide in this compound would likely:

Increase the SssOcount , which is predicted to have a positive impact on activity.

Alter the electrotopological state indices (such as SssssCE-index) of the carbon atoms in the quinoline ring due to the electronic perturbation of the N-oxide group. This could potentially enhance activity.

Applications of Quinoline, 8 Methoxy , 1 Oxide in Organic Synthesis and Catalysis

Role as Synthetic Intermediates and Building Blocks

The N-oxide group in Quinoline (B57606), 8-methoxy-, 1-oxide plays a crucial role in activating the quinoline nucleus, particularly towards nucleophilic attack. This enhanced reactivity makes it a superior synthetic intermediate compared to its parent compound, 8-methoxyquinoline (B1362559). The primary site of activation is the C2-position, which becomes more electrophilic due to the electronic influence of the N-O bond. This facilitates a range of C-H functionalization reactions, allowing for the introduction of diverse substituents with high regioselectivity. nih.govmdpi.com

Researchers have developed numerous protocols for the C2-functionalization of quinoline N-oxides that proceed under metal-free conditions. These transformations include amination, alkylation, and heteroarylation, providing efficient pathways to 2-substituted quinoline derivatives. beilstein-journals.orgrsc.org For instance, a highly efficient and step-economical deoxygenative C2-heteroarylation has been achieved using N-sulfonyl-1,2,3-triazoles as reagents, yielding α-triazolylquinolines under mild conditions. beilstein-journals.org The plausible mechanism involves the nucleophilic attack of the quinoline N-oxide onto the sulfonyl group, which activates the C2 position for subsequent attack by the triazolyl anion. beilstein-journals.org

However, the electronic nature of substituents on the quinoline ring can influence the outcome of these reactions. Electron-donating groups, such as the 8-methoxy group, can sometimes reduce the reactivity of the C2-H bond. In studies on related substituted quinoline N-oxides, a methoxy (B1213986) group at the 6-position was found to render the compound unreactive in certain C2-carbamoylation reactions and led to diminished yields in amination reactions. nih.gov Despite this, the N-oxide remains a key activating group, enabling transformations that are otherwise difficult to achieve.

| Reaction Type | Position of Functionalization | Key Features | Example Reagents | Reference |

|---|---|---|---|---|

| C2-Heteroarylation | C2 | Metal-free, mild conditions, high yield | N-sulfonyl-1,2,3-triazoles | beilstein-journals.org |

| C2-Amination | C2 | Metal-free, one-pot, broad substrate scope | Ammonia, primary/secondary amines | rsc.org |

| C2-Alkylation | C2 | Metal-free, one-pot methodology | Active methylene (B1212753) compounds | rsc.org |

| C2-Carbamoylation | C2 | Reaction viability can be sensitive to substituents | Hydrazinecarboxamides | nih.gov |

Development of Chiral Ligands and Organocatalysts

The quinoline framework is a privileged scaffold in the design of chiral ligands and organocatalysts for asymmetric synthesis. thieme-connect.com The development of heteroaromatic N-oxides as powerful Lewis-basic organocatalysts has further expanded the toolkit for stereoselective transformations. mdpi.com These N-oxides can effectively activate organosilicon reagents, making them ideal for reactions like the allylation of aldehydes. mdpi.com

While direct synthesis of chiral ligands starting from Quinoline, 8-methoxy-, 1-oxide is not extensively documented, the general principles of N-oxide chemistry and quinoline-based ligand design suggest its potential in this area. The N-oxide oxygen atom can act as a coordinating site for metal centers or as a Lewis base to activate substrates. mdpi.com Furthermore, the activated C2-position can be functionalized with a chiral moiety, such as an oxazoline (B21484) group, to create bidentate ligands. The 8-methoxy group could then serve as an additional donor atom or a steric/electronic tuning element.

The synthesis of chiral ligands containing the quinoline motif is a well-established field, with various classes of ligands being developed. thieme-connect.com These include:

Schiff Base Ligands: Formed by condensation of quinoline aldehydes with chiral amines. thieme-connect.com

Oxazolinyl-Type Ligands (QUINOX): Synthesized from cyanoquinolines and chiral amino alcohols. thieme-connect.com

Amine-Based Chiral Ligands: Incorporating chiral amine functionalities. thieme-connect.com

Chiral diamines based on the 8-amino-5,6,7,8-tetrahydroquinoline backbone have been successfully employed as ligands in metal complexes for asymmetric transfer hydrogenation reactions. mdpi.com Given that this compound can be functionalized at various positions, it represents a potential precursor for new classes of chiral ligands and organocatalysts where the N-oxide and methoxy groups are integral to the catalyst's structure and function.

Precursors for Advanced Materials Science

Quinoline derivatives are of significant interest in materials science, particularly for their application in organic light-emitting diodes (OLEDs). nih.gov The archetypal material in this class is tris(8-hydroxyquinolinato)aluminium (Alq3), which is widely used as an electron-transporting and emissive layer in OLED devices. researchgate.netresearchgate.netwikipedia.org The exploration of derivatives of 8-hydroxyquinoline (B1678124) aims to tune the electronic and photophysical properties of these materials.

The 8-methoxyquinoline scaffold has been shown to be a component of promising OLED materials. For example, 8,8'-dimethoxy-5,5'-bisquinoline (DMeOBQ) has been synthesized and used as a blue-emitting material in an OLED, demonstrating a low turn-on voltage and bright emission. researchgate.net This highlights the value of the 8-methoxyquinoline core structure in developing new electroluminescent materials.

More directly, the N-oxide functionality has been leveraged to create novel precursors for advanced materials. A recent study detailed the synthesis of an aluminium complex using 8-hydroxyquinoline N-oxide, [Al(qNO)3]. nih.govmdpi.com This complex was then used as a precursor to synthesize heterobimetallic aluminium–lanthanide complexes. nih.govmdpi.com These new materials are noted for their potential as luminescent materials. mdpi.com The use of the N-oxide ligand was deliberate, as its deprotonated form creates a six-membered chelate ring with the metal center, which was considered advantageous over the five-membered ring formed by 8-hydroxyquinoline. mdpi.com This work establishes a clear precedent for using quinoline N-oxide derivatives as building blocks for sophisticated, multinuclear metal complexes with tailored photophysical properties, indicating a strong potential for this compound in the synthesis of next-generation materials for optoelectronic applications.

| Parent Compound/Precursor | Resulting Material | Application Area | Key Property/Advantage | Reference |

|---|---|---|---|---|

| 8,8'-dimethoxy-5,5'-bisquinoline | DMeOBQ | OLEDs | Blue light emission, low turn-on voltage | researchgate.net |

| 8-hydroxyquinoline N-oxide | [Al(qNO)3] | Precursor for luminescent materials | Forms stable homoleptic aluminium complex | nih.govmdpi.com |

| [Al(qNO)3] | [Ln(hfac)3Al(qNO)3] | Luminescent Materials | Dinuclear heterometallic (Al-Lanthanide) complex | nih.govmdpi.com |

| 8-hydroxyquinoline | Tris(8-hydroxyquinolinato)aluminium (Alq3) | OLEDs | Benchmark electron transport and emissive material | wikipedia.org |

Future Research Avenues and Methodological Advancements

Exploration of Novel Synthetic Pathways

Traditional methods for quinoline (B57606) synthesis, such as the Skraup and Friedländer reactions, often require harsh conditions and can have limited efficiency. ijpsjournal.comnih.gov Modern synthetic chemistry is moving towards greener, more efficient, and highly selective methods. Future exploration for the synthesis of Quinoline, 8-methoxy-, 1-oxide and its derivatives is likely to focus on several innovative areas.

Green Chemistry Approaches : The principles of green chemistry are increasingly integral to synthetic design. ijpsjournal.comtandfonline.com This includes the use of environmentally benign solvents like water, biodegradable catalysts, and energy-efficient reaction conditions such as microwave irradiation. tandfonline.com For instance, formic acid has been identified as a versatile and eco-friendly catalyst for quinoline synthesis, offering advantages like milder reaction conditions and reduced waste. ijpsjournal.com The use of nanocatalysts, such as those based on copper, zinc, or iron oxides, presents another frontier, offering high efficiency and recyclability, thereby overcoming many drawbacks of traditional catalysts. acs.orgnih.gov

Photocatalysis : Visible-light photocatalysis has emerged as a powerful tool in organic synthesis. rsc.orgrsc.orgacs.org Research into light-induced, metal-free deoxygenation of heteroaromatic N-oxides or isomerization reactions offers atom-economical and reagent-free pathways. rsc.orgrsc.orgrsc.org Such methods could be adapted for the direct and clean synthesis or modification of this compound, using light as a renewable energy source.

Biocatalysis and Chemoenzymatic Synthesis : The use of enzymes as catalysts provides unparalleled specificity under mild, aqueous conditions. researchgate.netnorthumbria.ac.uk Researchers have begun to employ enzymes like aldolases (e.g., NahE) and oxidases (e.g., monoamine oxidase) to construct the quinoline ring system from simple precursors with high yields. northumbria.ac.ukacs.org These chemoenzymatic strategies represent a significant leap towards sustainable pharmaceutical manufacturing and could be tailored for the synthesis of specific derivatives like 8-methoxyquinoline (B1362559) 1-oxide.

Table 1: Comparison of Synthetic Methodologies for Quinoline Derivatives

| Methodology | Key Features | Advantages | Potential for 8-methoxyquinoline 1-oxide |

|---|---|---|---|

| Traditional (e.g., Skraup) | Uses strong acids, oxidizing agents, and high temperatures. ijpsjournal.com | Well-established, versatile for basic scaffolds. | Foundation method, but less sustainable. |

| Green Catalysis | Employs nanocatalysts, eco-friendly solvents (water), or catalysts like formic acid. ijpsjournal.comacs.org | Reduced waste, milder conditions, catalyst recyclability. | High potential for sustainable production. |

| Photocatalysis | Utilizes visible light and a photocatalyst to drive reactions. rsc.orgrsc.org | High atom economy, reagent-free, uses renewable energy. | Novel route for synthesis or modification. |

| Enzymatic Synthesis | Employs enzymes (e.g., aldolases, oxidases) as catalysts. researchgate.netacs.org | High specificity, mild aqueous conditions, environmentally benign. | Promising for highly selective and green synthesis. |

Development of Advanced Spectroscopic and Analytical Techniques for Structural Characterization in Research

Precise structural elucidation is fundamental to understanding the properties and functions of a molecule. While standard techniques are effective, future research will benefit from the application of more advanced and integrated analytical methods for characterizing this compound.

The comprehensive characterization of novel quinoline derivatives routinely involves a suite of spectroscopic methods. researchgate.netresearchgate.netresearchgate.net For this compound, these techniques provide a detailed picture of its molecular architecture.

Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR spectroscopy are indispensable for mapping the carbon-hydrogen framework. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can unambiguously assign all proton and carbon signals, confirming connectivity and substitution patterns.

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides the exact molecular weight, allowing for the confirmation of the elemental formula. researchgate.net Tandem MS (MS/MS) experiments can be used to study fragmentation patterns, offering further structural insights.

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy : Fourier-transform infrared (FT-IR) spectroscopy is used to identify characteristic functional groups. For 8-methoxyquinoline 1-oxide, key signals would include C-H stretching for the aromatic and methoxy (B1213986) groups, C=C and C=N stretching within the quinoline ring, and the distinctive N-O stretching vibration. nnpub.orgresearchgate.net UV-Vis spectroscopy reveals information about the electronic transitions within the conjugated system, which is sensitive to substitution and the electronic environment. researchgate.netresearchgate.net

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Observations | Information Provided |

|---|---|---|

| 1H NMR | Aromatic proton signals (6-8 ppm), Methoxy singlet (~4 ppm). | Proton environment and connectivity. |

| 13C NMR | Aromatic carbon signals (110-150 ppm), Methoxy carbon (~55 ppm). | Carbon skeleton structure. |

| HRMS | Precise m/z value corresponding to C10H9NO2. | Elemental composition confirmation. |

| FT-IR | N-O stretch (~1250-1300 cm⁻¹), C-O stretch (~1050 cm⁻¹), Aromatic C-H/C=C bands. | Presence of key functional groups. |

| UV-Vis | Absorption maxima in the UV region, characteristic of the quinoline N-oxide chromophore. researchgate.net | Electronic structure and conjugation. |

Integration of High-Throughput Screening in Biological Activity Assessment (In Vitro)

To efficiently explore the therapeutic potential of this compound and its analogues, high-throughput screening (HTS) is an essential tool. HTS allows for the rapid in vitro testing of large libraries of compounds against numerous biological targets. nih.govresearchgate.net

The application of HTS in drug discovery for enzyme inhibitors and anticancer agents is well-established. nih.govh1.conih.gov For a novel compound like 8-methoxyquinoline 1-oxide, an HTS campaign would involve screening against a diverse panel of targets. Kinases, proteases, and phosphatases are common enzyme targets in HTS campaigns, particularly in oncology and infectious disease research. nih.govbath.ac.uk Fluorescence-based assays are the most common readout method due to their sensitivity and suitability for automation. researchgate.netnih.gov

A typical HTS workflow for assessing a quinoline derivative might include:

Primary Screening : The compound is tested at a single, high concentration against a broad panel of targets, such as the NCI-60 cancer cell line panel, to identify initial "hits". nih.govrsc.org

Dose-Response Confirmation : Hits from the primary screen are then tested across a range of concentrations to determine their potency (e.g., IC50 or GI50 values) and confirm their activity.

Secondary and Mechanistic Assays : Compounds that are confirmed as active undergo further testing in more specific assays to elucidate their mechanism of action, such as specific enzyme inhibition assays or cell-cycle analysis. nih.govrsc.org

This systematic approach allows researchers to efficiently identify promising biological activities and prioritize compounds for further development, saving significant time and resources.

Computational Predictions for Molecular Design and Target Interaction

Computational chemistry has become a cornerstone of modern drug discovery, enabling the rational design of new molecules and the prediction of their biological activities before they are synthesized. jbclinpharm.org

Quantitative Structure-Activity Relationship (QSAR) : QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.goviau.irresearchgate.net By analyzing a dataset of quinoline derivatives with known activities, a QSAR model can be developed to predict the potency of new, unsynthesized analogues of 8-methoxyquinoline 1-oxide. nih.govnih.gov These models use molecular descriptors (e.g., steric, electronic, hydrophobic properties) to identify the key structural features required for optimal activity, guiding the design of more effective compounds. nih.gov

Molecular Docking : This technique predicts the preferred orientation of a molecule when bound to a biological target, such as an enzyme or receptor. nih.gov For this compound, docking studies can be performed against the active sites of known cancer targets (e.g., tyrosine kinases, tubulin) or microbial enzymes to predict binding affinity and interaction modes. rsc.orgjbclinpharm.org This provides insight into the potential mechanism of action and helps in optimizing the molecule's structure to enhance binding and, consequently, biological activity.

These computational approaches accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest probability of success, thus reducing the costs and time associated with experimental work.

Expanding Applications in Diverse Chemical Fields

Beyond its potential in medicinal chemistry, the unique electronic and structural features of this compound make it a candidate for applications in other areas of chemical science.

Organic Synthesis : Heteroaromatic N-oxides are valuable intermediates in organic synthesis. researchgate.net The N-oxide group activates the quinoline ring for various functionalization reactions, often with high regioselectivity, making it a versatile precursor for creating a wide array of substituted quinolines that would be difficult to access otherwise. researchgate.netresearchgate.net

Catalysis : Chiral heteroaromatic N-oxides have been successfully employed as organocatalysts in asymmetric synthesis. nih.gov They can also serve as powerful ligands for transition metal complexes used in catalysis. mdpi.com The electron-donating nature of the N-oxide oxygen can modulate the electronic properties of a metal center, influencing the catalyst's activity and selectivity.

Materials Science : The quinoline scaffold is a component of materials used in organic light-emitting diodes (OLEDs). acs.org The photophysical properties of quinoline derivatives, influenced by substituents and the N-oxide moiety, could be harnessed for the development of novel fluorescent probes, sensors, or advanced electronic materials. researchgate.net

Agrochemicals : The quinoline core is present in compounds with herbicidal and antimicrobial properties. nnpub.orgmdpi.comnih.gov Research has shown that derivatives of 8-methoxyquinoline exhibit antifungal and antibacterial activity, suggesting potential applications in agriculture for crop protection. researchgate.net

The continued exploration of this compound and its derivatives is likely to uncover new and valuable applications across multiple scientific disciplines.

Q & A

Basic Synthesis Optimization

Q: What experimental parameters should be optimized when synthesizing 8-methoxyquinoline-1-oxide derivatives to enhance yield and purity? A: Key parameters include:

- Reaction temperature and time : Excessive heat may degrade sensitive functional groups (e.g., methoxy or oxide substituents). For example, the Skraup synthesis requires controlled reflux to avoid polymerization .

- Catalyst selection : Acid catalysts (e.g., H₂SO₄) act as dehydrating agents but may necessitate neutralization steps to isolate products.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates in nucleophilic substitution reactions.

- Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) resolves structural analogs. Validate purity via HPLC or NMR (e.g., absence of residual aniline in Skraup products) .

Advanced Structural Elucidation

Q: How can X-ray crystallography and spectroscopic methods resolve ambiguities in the structural characterization of 8-methoxyquinoline-1-oxide derivatives? A:

- X-ray crystallography : Use SHELX programs for refinement. For example, SHELXL refines twinned or high-resolution data, critical for confirming the oxide group's position .

- Spectroscopy :

- ¹H/¹³C NMR : Methoxy protons (δ ~3.8–4.0 ppm) and deshielded quinoline protons (δ >8.5 ppm) indicate substituent effects.

- MS/MS fragmentation : Diagnostic peaks (e.g., m/z 174 for methoxy loss) confirm molecular ions .

Bioactivity Data Contradictions

Q: How can researchers reconcile discrepancies in reported antioxidant activities of quinoline derivatives (e.g., DPPH assay results)? A:

- Standardize protocols : Ensure consistent DPPH concentration (e.g., 0.1 mM in ethanol) and incubation time (30 min, dark) .

- Control for interference : Methoxy groups may auto-oxidize, producing false positives. Use ESR to confirm radical scavenging .

- Statistical validation : Apply ANOVA to compare IC₅₀ values across studies with varying substituents (e.g., 8-methoxy vs. 6-methoxy analogs) .

Environmental Degradation Pathways

Q: What advanced oxidation processes (AOPs) effectively degrade 8-methoxyquinoline-1-oxide in wastewater, and how are byproducts monitored? A:

- Fe²⁺/persulfate systems : Optimize [Fe²⁺]:[S₂O₈²⁻] ratios (e.g., 1:2) at pH 3–5. SO₄·⁻ radicals cleave the quinoline ring, detected via LC-MS .

- Photoelectrocatalysis (PEC) : Use TiO₂/CuO Z-scheme heterojunctions under LED light (λ = 365 nm). Monitor TOC removal and acute toxicity (e.g., Vibrio fischeri bioassays) .

Toxicity Data Gaps

Q: How should researchers address incomplete acute/chronic toxicity data for 8-methoxyquinoline-1-oxide during experimental design? A:

- Precautionary measures : Assume Category 4 toxicity (oral/dermal/inhalation) per CLP guidelines. Use fume hoods and PPE .

- In silico predictions : Apply QSAR models (e.g., ECOSAR) to estimate LC₅₀ or EC₅₀. Cross-validate with in vitro assays (e.g., HepG2 cytotoxicity) .

Computational Screening

Q: Which computational tools predict the drug-likeness and bioactivity of 8-methoxyquinoline-1-oxide derivatives? A:

- SwissADME : Assess Lipinski’s rules (e.g., logP <5, MW <500 Da). Methoxy groups reduce logP, enhancing solubility .

- PASS Online : Predict anticancer or antimicrobial activity based on structural analogs (e.g., 8-hydroxyquinoline’s chelation properties) .

Isomer Isolation Challenges

Q: What chromatographic techniques separate positional isomers (e.g., 6-methoxy vs. 8-methoxyquinoline)? A:

- HPLC : Use C18 columns with methanol/water (70:30) + 0.1% TFA. Retention times differ by ~2 min due to methoxy group polarity .

- TLC : Silica gel plates with chloroform/methanol (9:1); Rf values vary by 0.1–0.2 .

Mechanistic Studies in Oxidation

Q: How do reaction mechanisms differ between Fe²⁺/persulfate and UV/H₂O₂ systems for degrading 8-methoxyquinoline-1-oxide? A:

Ecological Risk Assessment

Q: What criteria determine the environmental persistence of 8-methoxyquinoline-1-oxide? A:

- Persistence : Half-life >40 days in soil (per OECD 307). Methoxy groups slow microbial degradation .

- Bioaccumulation : Log Kow <3 (measured for 6-methoxyquinoline: 2.1) indicates low potential .

Regioselective Functionalization

Q: How can regioselective nitration or sulfonation be achieved in 8-methoxyquinoline-1-oxide derivatives? A:

- Nitration : Use HNO₃/H₂SO₄ at 0°C to target the C5 position (methoxy directs electrophiles to C5/C7) .

- Sulfonation : SO₃/DMF complex at 80°C favors C3 sulfonation due to oxide group deactivation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |